4-Azido-1,1-diethoxybut-2-yne

Catalog No.
S3016298
CAS No.
2416230-68-5
M.F
C8H13N3O2
M. Wt
183.211
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azido-1,1-diethoxybut-2-yne

CAS Number

2416230-68-5

Product Name

4-Azido-1,1-diethoxybut-2-yne

IUPAC Name

4-azido-1,1-diethoxybut-2-yne

Molecular Formula

C8H13N3O2

Molecular Weight

183.211

InChI

InChI=1S/C8H13N3O2/c1-3-12-8(13-4-2)6-5-7-10-11-9/h8H,3-4,7H2,1-2H3

InChI Key

MQZPQHLWSPCHGX-UHFFFAOYSA-N

SMILES

CCOC(C#CCN=[N+]=[N-])OCC

Solubility

not available

Chemical databases such as PubChem () and SciFinder ([SciFinder]) were searched for this compound and no entries were found. This further indicates a lack of current scientific research on 4-Azido-1,1-diethoxybut-2-yne.

Based on these functional groups, it is possible that 4-Azido-1,1-diethoxybut-2-yne could be investigated in the future for applications in areas like:

  • Click chemistry: As mentioned earlier, the azide group suggests potential for click chemistry applications. Click chemistry is a powerful tool for synthesizing complex molecules and could be used to create new materials or biomolecules with the help of 4-Azido-1,1-diethoxybut-2-yne.
  • Organic synthesis: The presence of the ethoxy groups suggests this molecule could be a precursor to other compounds. By selectively removing the ethoxy protecting groups, chemists could access new functional groups for further synthetic transformations.
  • Material science: The alkyne functionality could allow 4-Azido-1,1-diethoxybut-2-yne to be incorporated into polymers or other materials with specific properties.

  • Nucleophilic Addition: The compound can undergo 1,4-conjugate addition reactions, also known as Michael additions, where nucleophiles attack the electrophilic carbon of the alkyne moiety. This reaction is facilitated by the electron-withdrawing nature of the azide group .
  • Cycloaddition Reactions: The azide moiety allows for [3 + 2] cycloaddition reactions with alkynes, leading to the formation of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry .
  • Click Chemistry: The azide group enables the compound to participate in "click" reactions, particularly with terminal alkynes, yielding triazole derivatives that are useful in bioconjugation and material science .

The synthesis of 4-Azido-1,1-diethoxybut-2-yne typically involves several steps:

  • Formation of Alkynes: Starting from simpler alkynes or propargyl alcohols, the desired alkyne structure can be generated through dehydrohalogenation or elimination reactions.
  • Introduction of Ethoxy Groups: Ethyl halides can be used to introduce ethoxy substituents onto the alkyne backbone via nucleophilic substitution reactions.
  • Azidation: The final step involves converting a suitable precursor into the azide form using sodium azide or other azidating agents under appropriate conditions .

4-Azido-1,1-diethoxybut-2-yne has several applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules through its reactivity in nucleophilic additions and cycloadditions.
  • Medicinal Chemistry: The compound can be utilized to create novel pharmaceutical agents by attaching biologically active moieties via click chemistry.
  • Material Science: Its properties allow for incorporation into polymeric materials that can respond to stimuli or serve as drug delivery systems.

Interaction studies involving 4-Azido-1,1-diethoxybut-2-yne primarily focus on its reactivity with nucleophiles and other electrophiles. Research has shown that this compound can effectively participate in various coupling reactions, leading to diverse product formations. These studies emphasize the importance of reaction conditions (e.g., temperature, solvent) on product yields and selectivity .

Several compounds share structural features with 4-Azido-1,1-diethoxybut-2-yne. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,3,4,4-Tetraethoxybut-1-yneFour ethoxy groupsHigher steric hindrance; used in different cycloadditions .
PropiolatesContains a carbonyl adjacent to an alkyneReactivity in Michael additions; more common than azides .
Benzyl AzideSimple aromatic azideWidely studied for click chemistry applications; less complex than 4-Azido compound .
1-Ethoxy-3-methylbutyneContains an ethoxy groupLess reactive than 4-Azido due to lack of additional functionalities .

The uniqueness of 4-Azido-1,1-diethoxybut-2-yne lies in its combination of an azide group with a diethoxy butyne structure, which enhances its reactivity profile and potential applications in both synthetic and biological contexts.

XLogP3

1.9

Dates

Modify: 2023-08-17

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